molecular formula C10H7BrINO B1629663 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone CAS No. 1000343-35-0

1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone

Cat. No.: B1629663
CAS No.: 1000343-35-0
M. Wt: 363.98 g/mol
InChI Key: SENNXFBLUJOPHW-UHFFFAOYSA-N
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Description

1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone typically involves the halogenation of an indole precursor. One common method is the bromination and iodination of 1H-indole, followed by acetylation to introduce the ethanone group. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst to achieve the desired substitution pattern .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various halogenated indoles, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone involves its interaction with biological targets, such as enzymes and receptors. The bromine and iodine substituents can enhance the compound’s binding affinity and specificity towards these targets. The indole ring system is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • 1-(5-Bromo-7-chloro-1H-indol-3-yl)ethanone
  • 1-(5-Fluoro-7-iodo-1H-indol-3-yl)ethanone
  • 1-(5-Bromo-7-methyl-1H-indol-3-yl)ethanone

Comparison: Compared to these similar compounds, 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and iodine atoms provides distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

1-(7-bromo-5-iodoindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENNXFBLUJOPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=CC(=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646831
Record name 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-35-0
Record name 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone
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1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone
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1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone
Reactant of Route 5
1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone
Reactant of Route 6
1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone

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